molecular formula C18H21FN2 B6056900 1-[(4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine

1-[(4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine

Cat. No.: B6056900
M. Wt: 284.4 g/mol
InChI Key: BYBZNLJGXMTDGD-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-4-(2-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine typically involves the reaction of 1-(4-fluorophenyl)piperazine with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-4-(2-methylphenyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. It is believed to act as a ligand for certain neurotransmitter receptors, such as serotonin and dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential therapeutic effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A closely related compound with similar structural features but lacking the methylphenyl group.

    1-(2-Methylphenyl)piperazine: Another related compound with the methylphenyl group but lacking the fluorophenyl group.

Uniqueness

1-[(4-Fluorophenyl)methyl]-4-(2-methylphenyl)piperazine is unique due to the presence of both the fluorophenyl and methylphenyl groups attached to the piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(19)9-7-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBZNLJGXMTDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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